molecular formula C19H20ClN3OS B4602173 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B4602173
M. Wt: 373.9 g/mol
InChI Key: HVTXMWUTKQFPMU-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2-(5-methoxy-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Basic Information

  • Chemical Name : 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
  • CAS Number : 831198-04-0
  • Molecular Formula : C19H20ClN3OS
  • Molecular Weight : 359.90 g/mol

Structure

The compound features a thiourea moiety, which is known for its significant biological activities. The presence of the indole ring and chlorinated aromatic system enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that compounds with halogen substituents, particularly chlorine, enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The compound has also been evaluated for its antiviral potential. In vitro studies have reported promising results against a range of viruses, including HIV-1. The thiourea scaffold is crucial for the antiviral activity observed in several derivatives, suggesting that modifications can lead to enhanced efficacy against viral pathogens .

Antiproliferative Effects

The antiproliferative activity of thiourea derivatives has been investigated in various cancer cell lines. The structural modifications in the thiourea framework can significantly influence their cytotoxic effects. Compounds exhibiting electron-withdrawing groups have been associated with increased potency against cancer cells .

Case Studies and Findings

Study Findings
Study on Antimicrobial ActivitySignificant inhibition of S. aureus topoisomerase IV and DNA gyrase activity by derivatives with chlorine substituents .
Antiviral EvaluationEffective against HIV-1 and other RNA viruses; structure-activity relationship studies indicate that thiourea derivatives are promising antiviral agents .
Antiproliferative TestingCompounds demonstrated cytotoxic effects in various cancer cell lines; halogenated derivatives showed enhanced activity .

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of a thiourea group.

    1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea derivatives: Compounds with modifications to the indole or phenyl rings.

Uniqueness

This compound is unique due to the presence of both the indole and thiourea groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a chloro-substituted aromatic ring and an indole moiety, both of which are known to contribute to various biological effects.

Anticancer Activity

Recent studies have indicated that thiourea derivatives, including the compound , exhibit significant anticancer properties. The following points summarize key findings:

  • Mechanism of Action : Thiourea derivatives can inhibit cancer cell growth by targeting specific molecular pathways involved in angiogenesis and cell signaling. These pathways are crucial for tumor development and metastasis .
  • In Vitro Studies : The compound demonstrated promising activity against various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range (approximately 1.29 to 14 µM) for different thiourea derivatives when tested against pancreatic, prostate, and breast cancer cells .
  • Resistance Reversal : Notably, some derivatives have shown the ability to reverse treatment resistance in cancer therapies, enhancing the effectiveness of conventional treatments .

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has also been explored:

  • Broad Spectrum : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broad spectrum of activity is attributed to its ability to disrupt microbial cell functions .
  • Specific Findings : In studies evaluating antimicrobial efficacy, certain thiourea derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Thiourea compounds are known for their antioxidant capabilities:

  • Radical Scavenging : The compound has shown strong antioxidant activity in assays such as DPPH and ABTS, with IC50 values indicating effective radical scavenging potential .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is heavily influenced by their structural features:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro) and electron-donating groups (like methoxy) on the aromatic rings significantly affects their biological potency. Compounds with methoxy groups have been shown to enhance anticancer activity compared to their counterparts lacking such groups .

Data Tables

Biological ActivityIC50 Values (µM)Organism/Cell Line
Anticancer1.29 - 14Various Cancer Cell Lines
Antimicrobial0.25 - 8S. aureus, E. coli
Antioxidant52 (ABTS)Free Radicals

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiourea derivatives including the target compound revealed that they effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 2.3 µM, outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a derivative similar to the compound showed significant inhibition against Staphylococcus aureus, with an MIC value of 0.5 µg/mL, illustrating its potential as a therapeutic agent against resistant bacterial strains .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-12-16(20)4-3-5-17(12)23-19(25)21-9-8-13-11-22-18-7-6-14(24-2)10-15(13)18/h3-7,10-11,22H,8-9H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXMWUTKQFPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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